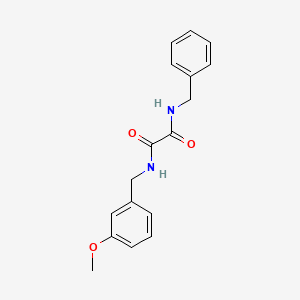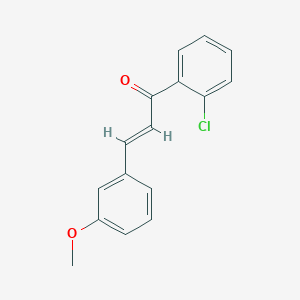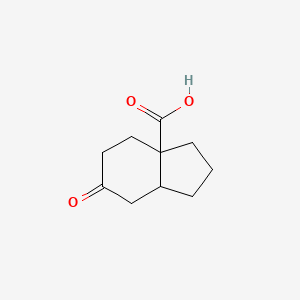
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one, also known as DFP-10825, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one involves the inhibition of various signaling pathways, including the Akt/mTOR and NF-κB pathways. It also activates the p38 MAPK pathway, which leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one has been found to have several biochemical and physiological effects. It inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation. It also reduces the production of reactive oxygen species, which are known to cause oxidative stress. In addition, 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one has been found to have an effect on the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to use in various assays. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
For research include investigating the efficacy of 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one in combination with other drugs, exploring its potential use in the treatment of other diseases, and optimizing its pharmacokinetic properties. In addition, further studies are needed to determine the safety and toxicity of 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one in humans.
Méthodes De Synthèse
The synthesis of 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one involves several steps, including the reaction of 3,4-difluorophenylacetic acid with 2-methoxyphenol in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with 3-methoxypropylamine and 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one has shown potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-25-11-5-10-23-18(13-8-9-14(21)15(22)12-13)19(20(23)24)27-17-7-4-3-6-16(17)26-2/h3-4,6-9,12,18-19H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHCRJPUNSCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC=C2OC)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-3-(2-methoxyphenoxy)-1-(3-methoxypropyl)azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)


![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)


